H-DL-Ser-DL-Ala-DL-Glu-DL-Glu-DL-Tyr-DL-Glu-DL-Tyr-DL-Pro-DL-Ser-OH
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Overview
Description
H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh is a peptide compound with a sequence of amino acids: serine, alanine, glutamic acid, glutamic acid, tyrosine, glutamic acid, tyrosine, proline, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or other chemical reagents.
Major Products Formed
Oxidation: Dityrosine cross-links.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: Another peptide with a different sequence but similar structural properties.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys (C18diacid-γ-Glu-OEG-OEG)]-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A peptide with additional modifications for enhanced stability and activity.
Uniqueness
H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where other peptides may not be as effective.
Properties
Molecular Formula |
C47H63N9O20 |
---|---|
Molecular Weight |
1074.1 g/mol |
IUPAC Name |
4-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-5-[[4-carboxy-1-[[1-[[4-carboxy-1-[[1-[2-[(1-carboxy-2-hydroxyethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H63N9O20/c1-23(49-40(68)28(48)21-57)39(67)50-29(12-15-36(61)62)41(69)51-30(13-16-37(63)64)42(70)53-32(19-24-4-8-26(59)9-5-24)44(72)52-31(14-17-38(65)66)43(71)54-33(20-25-6-10-27(60)11-7-25)46(74)56-18-2-3-35(56)45(73)55-34(22-58)47(75)76/h4-11,23,28-35,57-60H,2-3,12-22,48H2,1H3,(H,49,68)(H,50,67)(H,51,69)(H,52,72)(H,53,70)(H,54,71)(H,55,73)(H,61,62)(H,63,64)(H,65,66)(H,75,76) |
InChI Key |
NSGQNBVIAHIQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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